Chloromethylmethyldiethoxysilane

Catalog No.
S1891545
CAS No.
2212-10-4
M.F
C6H15ClO2Si
M. Wt
182.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethylmethyldiethoxysilane

CAS Number

2212-10-4

Product Name

Chloromethylmethyldiethoxysilane

IUPAC Name

chloromethyl-diethoxy-methylsilane

Molecular Formula

C6H15ClO2Si

Molecular Weight

182.72 g/mol

InChI

InChI=1S/C6H15ClO2Si/c1-4-8-10(3,6-7)9-5-2/h4-6H2,1-3H3

InChI Key

XGLLBUISUZEUMW-UHFFFAOYSA-N

SMILES

CCO[Si](C)(CCl)OCC

Canonical SMILES

CCO[Si](C)(CCl)OCC

Surface Modification

CMMDES is a versatile agent for modifying surfaces, particularly inorganic substrates like glass, silica, and metal oxides []. The presence of ethoxy groups (OCH2CH3) allows CMMDES to hydrolyze in the presence of moisture, forming silanol (Si-OH) groups that can bond with hydroxyl groups (OH) on the substrate surface. The chloromethyl group (ClH2C) provides a reactive site for further attachment of organic molecules, enabling the creation of tailored surface functionalities []. This approach is valuable in research areas like:

  • Biosensors: CMMDES can be used to immobilize biomolecules like enzymes, antibodies, and DNA on sensor surfaces, enhancing their sensitivity and selectivity in biodetection applications [].
  • Microfluidics: Surface modification with CMMDES can improve the wettability and adhesion properties of microfluidic channels, facilitating the manipulation of fluids in microfluidic devices used for biological and chemical analysis [].

Organic Synthesis

The chloromethyl group in CMMDES serves as a reactive precursor for introducing a methylene chloride (CH2Cl) unit into organic molecules. This functionality is useful in various organic synthesis reactions, including:

  • Chloromethylation: CMMDES can react with organic compounds containing nucleophilic centers like amines, thiols, and phenols to introduce a chloromethyl group, enabling further derivatization steps in organic synthesis [].
  • Cross-linking: CMMDES can be used as a cross-linking agent for polymers and biomolecules containing reactive functional groups, creating networks with desired mechanical and physical properties [].

Chloromethylmethyldiethoxysilane is an organosilicon compound characterized by the presence of chloromethyl and diethoxy functional groups attached to a silicon atom. Its chemical structure can be represented as C5H13ClO2Si\text{C}_5\text{H}_{13}\text{ClO}_2\text{Si}, indicating that it contains five carbon atoms, thirteen hydrogen atoms, one chlorine atom, two oxygen atoms, and one silicon atom. This compound is notable for its reactivity due to the chloromethyl group, which can participate in various substitution reactions.

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as alcohols or amines, leading to the formation of silane derivatives.
  • Hydrolysis: In the presence of water, chloromethylmethyldiethoxysilane can hydrolyze to form silanol and hydrochloric acid.
  • Polymerization: This compound can act as a silane coupling agent in the synthesis of siloxane polymers, enhancing adhesion between organic and inorganic materials.

Chloromethylmethyldiethoxysilane can be synthesized through various methods:

  • Direct Chloromethylation: This involves the reaction of methyldiethoxysilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride.
  • Hydrosilylation: The compound can also be synthesized via hydrosilylation reactions involving alkenes and silanes under appropriate conditions.
  • Silane Coupling Reactions: It may be produced by reacting silanol compounds with chloromethylating agents.

Chloromethylmethyldiethoxysilane has several applications across various fields:

  • Silane Coupling Agent: It is used to improve the bonding between inorganic substrates (like glass or metals) and organic polymers.
  • Adhesives and Sealants: The compound enhances the performance of adhesives and sealants by providing better adhesion properties.
  • Coatings: It is employed in surface treatments to impart water repellency and durability.

While specific interaction studies involving chloromethylmethyldiethoxysilane are scarce, similar compounds have been investigated for their interactions with various substrates in polymer science. These studies often focus on how silanes enhance adhesion properties through chemical bonding with both organic and inorganic materials.

Several compounds share structural similarities with chloromethylmethyldiethoxysilane, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
ChloromethyldimethoxysilaneC₄H₁₁ClO₂SiSimilar reactivity but with methoxy groups instead of ethoxy.
TrimethoxysilaneC₄H₁₄O₃SiLacks chlorine but widely used in silane coupling applications.
VinyltriethoxysilaneC₈H₁₈O₃SiContains a vinyl group, useful for polymerization reactions.
3-ChloropropyltrimethoxysilaneC₇H₁₅ClO₃SiContains a propyl chain; used in similar applications as a coupling agent.

Uniqueness: Chloromethylmethyldiethoxysilane stands out due to its combination of chloromethyl and diethoxy functionalities, which enhance its reactivity and versatility in forming siloxanes and improving adhesion properties compared to other silanes that may lack one or both functional groups.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 45 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2212-10-4

Wikipedia

Chloromethyl(methyl)diethoxysilane

General Manufacturing Information

Silane, (chloromethyl)diethoxymethyl-: ACTIVE

Dates

Modify: 2023-08-16

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